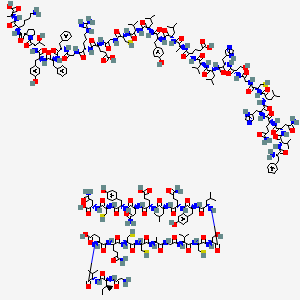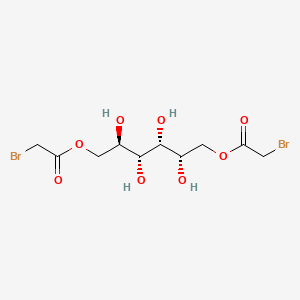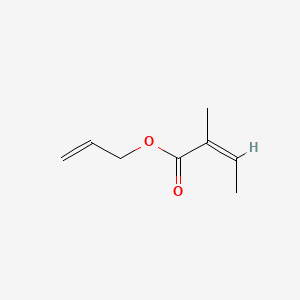![molecular formula C76H114N20O22S B12653091 3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid CAS No. 96156-14-8](/img/structure/B12653091.png)
3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid” is a highly complex organic molecule. Compounds of this nature often have significant applications in fields such as medicinal chemistry, biochemistry, and materials science due to their intricate structures and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: Employing groups like Boc or Fmoc to protect reactive sites during intermediate steps.
Purification Techniques: Utilizing chromatography methods to isolate and purify intermediates and the final product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Optimization of Reaction Conditions: To maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation and Reduction: Modifying functional groups to alter the compound’s properties.
Substitution Reactions: Replacing specific atoms or groups within the molecule.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Like NaBH4 or LiAlH4.
Catalysts: Including transition metals like Pd or Pt.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They may include:
Modified Peptides: With altered functional groups.
Fragmented Molecules: Resulting from hydrolysis or cleavage reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: As building blocks for more complex molecules.
Catalysis: Serving as catalysts or catalyst precursors in various reactions.
Biology
Enzyme Inhibition Studies: Investigating the compound’s ability to inhibit specific enzymes.
Protein Interactions: Studying interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploring potential therapeutic applications.
Diagnostic Tools: Developing assays and diagnostic reagents.
Industry
Materials Science: Creating advanced materials with unique properties.
Biotechnology: Utilizing the compound in biotechnological applications.
Wirkmechanismus
The mechanism of action for such a compound would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: Biological pathways affected by the compound’s activity.
Binding Affinity: The strength and specificity of the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides and Peptidomimetics: Molecules with similar peptide-like structures.
Small Molecule Inhibitors: Compounds with similar inhibitory effects on enzymes or proteins.
Uniqueness
Structural Complexity: The unique arrangement of functional groups and atoms.
Specificity: The compound’s ability to selectively interact with particular targets.
Eigenschaften
CAS-Nummer |
96156-14-8 |
|---|---|
Molekularformel |
C76H114N20O22S |
Molekulargewicht |
1691.9 g/mol |
IUPAC-Name |
3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C76H114N20O22S/c1-38(2)30-48-64(104)85-50(33-56(78)100)66(106)91-59(41(6)98)73(113)94(11)35-57(101)118-42(7)60(74(114)95(12)53(68(108)86-48)26-27-55(77)99)92-67(107)52(36-119(115,116)117)89-63(103)47(24-18-28-81-75(79)80)84-65(105)49(32-44-34-82-46-23-17-16-22-45(44)46)87-71(111)61(76(8,9)10)93-70(110)58(39(3)4)90-69(109)54-25-19-29-96(54)72(112)51(31-43-20-14-13-15-21-43)88-62(102)40(5)83-37-97/h13-17,20-23,34,37-42,47-54,58-61,82,98H,18-19,24-33,35-36H2,1-12H3,(H2,77,99)(H2,78,100)(H,83,97)(H,84,105)(H,85,104)(H,86,108)(H,87,111)(H,88,102)(H,89,103)(H,90,109)(H,91,106)(H,92,107)(H,93,110)(H4,79,80,81)(H,115,116,117) |
InChI-Schlüssel |
KNCWKMJROBOSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(CC(=O)O1)C)C(C)O)CC(=O)N)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


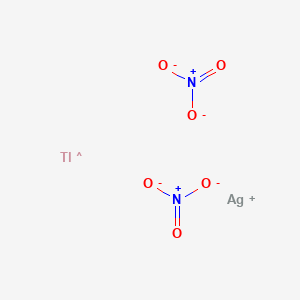
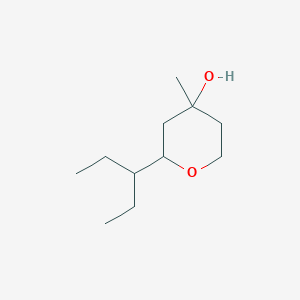
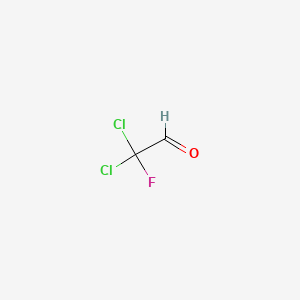

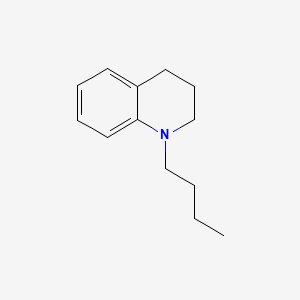
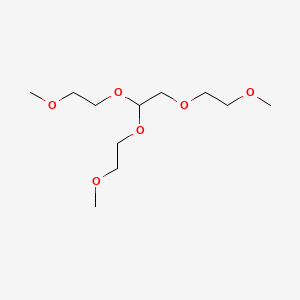
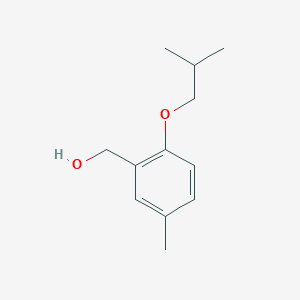
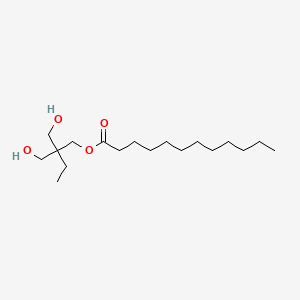
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)


